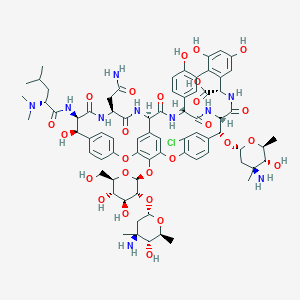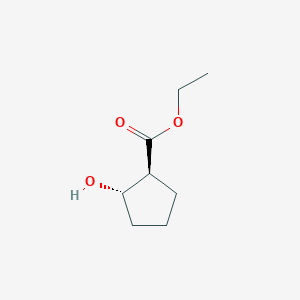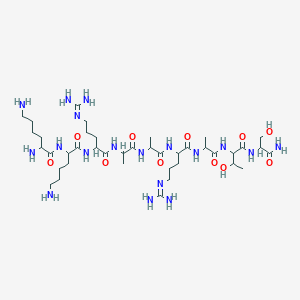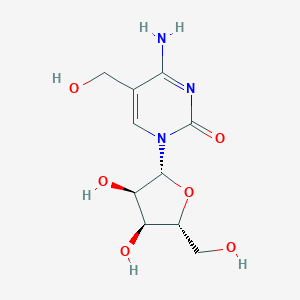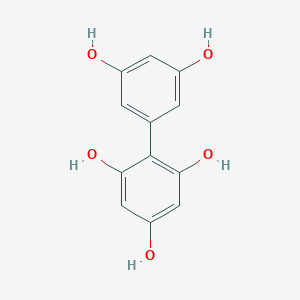
Phloroglucide
Übersicht
Beschreibung
Phloroglucide, also known as 1,3,5-trihydroxybenzene, is an organic compound with the molecular formula C6H6O3. It is a colorless solid that is soluble in water, diethyl ether, ethanol, and pyridine. This compound is one of three isomeric benzenetriols, the other two being hydroxyquinol (1,2,4-benzenetriol) and pyrogallol (1,2,3-benzenetriol). This compound is used in the synthesis of pharmaceuticals and explosives .
Wirkmechanismus
Target of Action
Phloroglucinol, also known as Phloroglucide, primarily targets the smooth muscles of the digestive and biliary tracts . It is used as a spasmolytic agent to treat conditions such as colic and spastic pain .
Pharmacokinetics
It is known that phloroglucinol can exist in equilibrium with its keto tautomers, which may influence its absorption and bioavailability .
Result of Action
Phloroglucinol’s primary effect is the alleviation of spasmodic pain in the digestive and biliary tracts . By relaxing smooth muscles, it can help to alleviate conditions such as colic and other forms of spastic pain .
Action Environment
The action of Phloroglucinol can be influenced by environmental factors such as humidity and temperature. For instance, the dihydrate form of Phloroglucinol is unstable below 16% relative humidity and above 50°C . These factors can affect the stability of the compound and potentially its efficacy.
Biochemische Analyse
Biochemical Properties
Phloroglucinol plays a role in inhibiting the formation of advanced glycation end products (AGEs), which are compounds formed by non-enzymatic reactions between proteins and sugars . The inhibitory activity of Phloroglucinol on AGEs formation is stronger when electron-rich groups are present because of the addition of many oxygen atoms to the phlorotannins .
Cellular Effects
Phloroglucinol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of AGEs, which have been associated with diabetes, diabetic vascular complications, diabetic nephropathy, atherosclerosis, neurodegenerative diseases, and many other diabetic complications .
Molecular Mechanism
At the molecular level, Phloroglucinol exerts its effects through its inhibitory activity on the formation of AGEs. It interacts with biomolecules such as proteins and sugars, preventing the non-enzymatic reactions that lead to the formation of AGEs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phloroglucinol have been observed to change over time. Studies have shown that Phloroglucinol has a stable phase that is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity), and the kinetics of hydration/dehydration are relatively rapid with a small hysteresis .
Metabolic Pathways
Phloroglucinol is involved in the metabolic pathway that inhibits the formation of AGEs. It interacts with proteins and sugars, preventing the non-enzymatic reactions that lead to the formation of these compounds .
Vorbereitungsmethoden
Phloroglucide was first prepared from phloretin by the Austrian chemist Heinrich Hlasiwetz in 1855. A modern synthesis involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. One representative synthetic route starts from trinitrobenzene, which undergoes reduction to form benzene-1,3,5-triamine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods often involve similar hydrolysis processes, ensuring the compound’s purity and yield.
Analyse Chemischer Reaktionen
Phloroglucide undergoes various chemical reactions, including:
Tautomerism and Acid-Base Behavior: this compound is a weak triprotic acid with pKa values of 8.5 and 8.9. It exists in equilibrium with its keto tautomers.
Methylation: The hydroxyl groups of this compound can be methylated to form 1,3,5-trimethoxybenzene.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, forming various derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phloroglucide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Phloroglucide is one of three isomeric benzenetriols. The other two are:
Hydroxyquinol (1,2,4-benzenetriol): This compound has hydroxyl groups at positions 1, 2, and 4 on the benzene ring.
Pyrogallol (1,2,3-benzenetriol): This compound has hydroxyl groups at positions 1, 2, and 3 on the benzene ring.
This compound is unique due to its specific arrangement of hydroxyl groups at positions 1, 3, and 5, which gives it distinct chemical properties and reactivity compared to its isomers .
Eigenschaften
IUPAC Name |
2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYRZIVKKYRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197682 | |
| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-45-2 | |
| Record name | Phloroglucide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 491-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHLOROGLUCIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



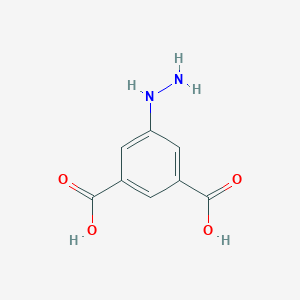
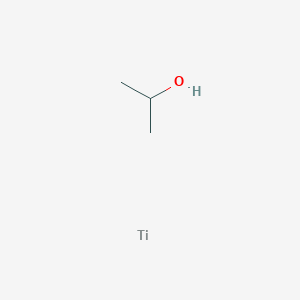


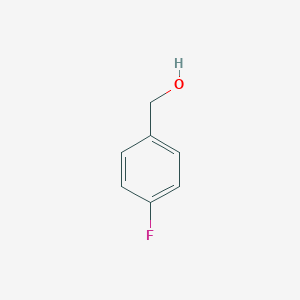
![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)


![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
